1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile

Description

Chemical Identity and Nomenclature

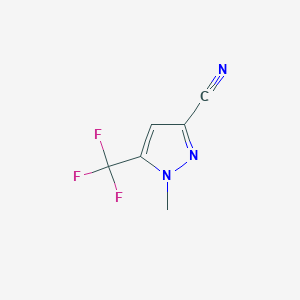

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is systematically identified through several standardized chemical nomenclature systems and database entries. The compound bears the Chemical Abstracts Service registry number 1245823-99-7, which serves as its unique identifier in chemical databases worldwide. Its molecular formula is established as C₆H₄F₃N₃, corresponding to a molecular weight of 175.11 grams per mole. The compound is also catalogued under the Molecular Design Limited number MFCD18262356, providing additional reference for chemical database searches.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as N#CC1=NN(C)C(C(F)(F)F)=C1. This notation clearly delineates the arrangement of atoms within the molecule, highlighting the presence of the nitrile group at the 3-position, the methyl substituent at the 1-position, and the trifluoromethyl group at the 5-position of the pyrazole ring. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the substitution pattern on the five-membered heterocyclic ring.

The compound exists as a liquid at room temperature and requires specific storage conditions to maintain its chemical integrity. Chemical suppliers typically store this material at room temperature under controlled atmospheric conditions to prevent degradation or unwanted chemical reactions. The structural features of this molecule contribute to its unique physical and chemical properties, making it distinct from other pyrazole derivatives and positioning it as a valuable synthetic intermediate in organic chemistry.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader research interest in trifluoromethylated heterocyclic compounds that began gaining significant momentum in the late twentieth and early twenty-first centuries. Trifluoromethylated pyrazoles have been recognized as privileged structural motifs for bioactive compounds, which has driven extensive research into their synthesis and applications. The incorporation of trifluoromethyl groups into heterocyclic systems became particularly important due to their ability to enhance biological activity, metabolic stability, and physicochemical properties of organic molecules.

Research into pyrazole derivatives containing both trifluoromethyl and carbonitrile functionalities represents a convergence of several important trends in modern organic chemistry. The pursuit of fluorinated building blocks intensified as researchers recognized the unique properties imparted by fluorine substitution, including increased lipophilicity, enhanced metabolic stability, and improved binding interactions in biological systems. Simultaneously, the development of efficient synthetic methodologies for constructing polysubstituted pyrazole rings became a significant focus of synthetic organic chemistry research.

The specific synthesis and characterization of this compound benefited from advances in cycloaddition chemistry and fluorinated reagent development. Modern synthetic approaches to trifluoromethylated pyrazoles often employ nitrile imine intermediates generated from appropriately substituted precursors. These methodological developments enabled the efficient preparation of complex pyrazole derivatives that were previously difficult to access through traditional synthetic routes.

The compound has been integrated into commercial chemical catalogues and research supply chains, indicating its recognized value as a synthetic intermediate and research tool. Its availability through multiple chemical suppliers suggests sustained research interest and practical applications that justify its continued production and distribution within the scientific community.

Significance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique combination of functional groups and its potential as a versatile synthetic intermediate. The presence of both trifluoromethyl and carbonitrile substituents on the pyrazole ring creates opportunities for diverse chemical transformations and applications across multiple research domains. Research publications have highlighted the importance of trifluoromethylated pyrazoles as privileged scaffolds for drug discovery, with several compounds incorporating this structural motif demonstrating notable biological activities.

The compound serves as a valuable building block in the synthesis of more complex molecular architectures. Its carbonitrile functionality provides a reactive site for various chemical transformations, including reduction reactions, cycloaddition reactions, and metal-catalyzed coupling reactions. The trifluoromethyl group contributes to the compound's unique electronic properties and can influence the reactivity of adjacent functional groups, making it an interesting substrate for mechanistic studies and synthetic methodology development.

Recent research has demonstrated the utility of similar trifluoromethylated pyrazole derivatives in the development of new synthetic methodologies. Studies have shown that compounds containing the 1-methyl-5-(trifluoromethyl)pyrazole core can participate in sequential cycloaddition and oxidative aromatization reactions, leading to the formation of polysubstituted pyrazole products. These findings suggest that this compound may serve as a precursor or intermediate in similar transformations.

The compound's availability through multiple commercial sources indicates sustained research interest and practical utility. Chemical suppliers typically maintain stocks of this material with purities ranging from 95% to 97%, suggesting standardized synthetic protocols and quality control measures for its production. The existence of established synthetic routes and commercial availability facilitates its use in research applications and enables researchers to focus on its applications rather than its preparation.

Overview of Pyrazole Chemistry

Pyrazoles represent a fundamental class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring structure. These compounds have garnered substantial attention in organic chemistry due to their diverse biological activities, synthetic versatility, and unique chemical properties. The pyrazole ring system provides a robust scaffold that can accommodate various substitution patterns, enabling the development of structurally diverse compounds with tailored properties for specific applications.

The chemistry of pyrazoles encompasses several important synthetic methodologies for ring construction and functionalization. Traditional approaches to pyrazole synthesis include cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds, dipolar cycloaddition reactions involving nitrilimines, and cyclization reactions of appropriately substituted precursors. Modern synthetic methods have expanded to include metal-catalyzed processes, multicomponent reactions, and cascade transformations that enable efficient access to complex pyrazole derivatives.

Trifluoromethylated pyrazoles represent a particularly important subclass within pyrazole chemistry due to their enhanced biological activities and unique physicochemical properties. The incorporation of trifluoromethyl groups into pyrazole rings can significantly alter their electronic properties, lipophilicity, and metabolic stability. Research has shown that trifluoromethylated pyrazoles often exhibit improved binding interactions with biological targets and enhanced pharmacokinetic profiles compared to their non-fluorinated analogues.

The synthesis of trifluoromethylated pyrazoles has been achieved through various methodological approaches, including direct trifluoromethylation of preformed pyrazole rings, cycloaddition reactions involving trifluoromethylated building blocks, and cascade reactions starting from trifluoroacetonitrile derivatives. Recent advances in this field have demonstrated the utility of nitrile imine intermediates generated from trifluoroacetonitrile precursors for the efficient construction of 3-trifluoromethylpyrazole derivatives through (3+2)-cycloaddition reactions.

Carbonitrile-substituted pyrazoles add another dimension of synthetic utility to this heterocyclic family. The nitrile functional group provides opportunities for further chemical transformations, including reduction to primary amines, hydrolysis to carboxylic acids, and participation in various cyclization reactions to form fused ring systems. The combination of trifluoromethyl and carbonitrile substituents, as exemplified by this compound, creates compounds with unique reactivity profiles and potential applications in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3/c1-12-5(6(7,8)9)2-4(3-10)11-12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNXJJCINNCYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile can be achieved through several methods. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a solvent such as methanol under reflux conditions . The resulting mixture is then subjected to work-up and distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles is a common approach. This method allows for the efficient production of the compound with high yield and purity .

Analyse Des Réactions Chimiques

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions due to its electron-deficient nitrile group. A silver-mediated reaction with 1,1-dicyanoalkenes achieves regioselective pyrazole formation (Table 1).

Table 1: Cycloaddition with 1,1-Dicyanoalkenes

Mechanistic studies confirm the involvement of silver-trifluorodiazoethylide intermediates, with regioselectivity governed by electronic effects at the α-carbon .

Halogenation Reactions

Controlled bromination occurs at the 4-position using N-bromosuccinimide (NBS), enabling further functionalization (Table 2).

Table 2: Bromination with NBS

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1-Methyl-5-CF₃-pyrazole | NBS, CH₂Cl₂, 0°C → rt | 4-Bromo derivative | 95% | |

| Brominated product | Br-Li exchange, DMF, -78°C | 4-Aldehyde functionalization | 88% |

The 4-bromo intermediate serves as a gateway for cross-coupling reactions and lithiation-based modifications .

Directed Metalation Reactions

The electron-withdrawing CF₃ group facilitates regioselective lithiation at the 4-position, enabling diverse electrophilic trapping (Table 3).

Table 3: Lithiation/Electrophilic Trapping

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DMF | Flow reactor, -78°C | 4-Formyl derivative | 91% | |

| CO₂ | Batch reactor, THF, -78°C | 4-Carboxylic acid | 85% | |

| B(OiPr)₃ | Continuous flow | 4-Boronic ester | 78% |

Optimized flow chemistry protocols prevent precipitation issues associated with traditional batch methods .

Nucleophilic Substitution

The nitrile group undergoes selective transformations while preserving the CF₃-substituted pyrazole core (Table 4).

Table 4: Nitrile Group Reactivity

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃/MeOH | 100°C, sealed tube | Primary carboxamide | 94% | |

| H₂O₂ (30%) | NaOH, EtOH, reflux | Carboxylic acid | 89% | |

| LiAlH₄ | THF, 0°C → rt | Aminomethyl derivative | 63% |

The carboxamide derivative (CAS 1245771-97-4) is commercially significant for Suzuki coupling applications .

Comparative Reaction Analysis

Key Trends in Reactivity:

Applications De Recherche Scientifique

Medicinal Chemistry

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile has been studied for its potential as a pharmaceutical intermediate due to its biological activities:

- Enzyme Inhibition : The compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), which is crucial for neurotransmitter metabolism. This inhibition may lead to improved cognitive functions and memory enhancement.

- Anticancer Properties : Research suggests that similar pyrazole derivatives can inhibit tubulin polymerization, resulting in cell cycle arrest in cancer cells, highlighting their potential as anticancer agents.

- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Agrochemistry

In agrochemical applications, this compound is being explored as a potential herbicide or pesticide due to its efficacy against specific pests and diseases. The trifluoromethyl group contributes to the compound's stability and effectiveness in agricultural formulations .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Findings |

|---|---|

| Enzyme Inhibition Study | Demonstrated selective inhibition of MAO-B, suggesting potential cognitive benefits. |

| Anticancer Activity Assessment | Showed significant inhibition of tubulin polymerization in cancer cell lines, indicating anticancer potential. |

| Anti-inflammatory Research | Found to reduce TNF-alpha release in macrophages, supporting its role in managing inflammation. |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Initial toxicity assessments indicate moderate toxicity levels at high concentrations, necessitating further investigation into dose-dependent effects and long-term safety.

Mécanisme D'action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO-B, the compound can potentially improve memory and cognition .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Trifluoromethyl vs. Nitro Groups : The -CF₃ group in the target compound improves thermal stability compared to nitro-substituted analogues (e.g., 2i, 2j), which have lower melting points (~190–233°C) .

- Biological Activity : Fipronil, a structurally complex analogue, demonstrates the impact of sulfinyl (-SOF₃) and dichlorophenyl groups on insecticidal activity, highlighting the importance of multiple electron-withdrawing substituents .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison of Selected Compounds

Insights :

- The absence of NMR/MS data for the target compound underscores its understudied nature compared to well-characterized derivatives like MPY .

- Aromatic protons in analogues with phenyl substituents (e.g., MPY, 2h–2l) resonate at δ 7.3–7.8 ppm, while aliphatic protons (e.g., –CH₃) appear near δ 1.5–4.0 ppm .

Activité Biologique

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and experimental data.

The compound has the following chemical identifiers:

- Molecular Formula : C6H4F3N3

- Molecular Weight : 189.12 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds in the pyrazole family often exhibit inhibitory activity against various enzymes and receptors, which can lead to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. A structure-activity relationship (SAR) analysis demonstrated that modifications on the pyrazole ring significantly influence cytotoxicity against cancer cell lines.

Enzymatic Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Study 1: Antitumor Activity

In a study published by ResearchGate, the compound was tested against several cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, particularly in breast and lung cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Study 2: Agrochemical Potential

Another investigation focused on the compound's insecticidal properties. It was evaluated against common agricultural pests, showing effective knockdown rates comparable to established insecticides. The study suggested that the trifluoromethyl group enhances lipophilicity, improving penetration into pest exoskeletons.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile, and how do yields vary with methodology?

Methodological Answer: The compound can be synthesized via carboxylation using carbon dioxide with precursors like 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, achieving yields up to 88% under optimized conditions (e.g., solvent choice, temperature, and catalyst) . Alternative routes, such as direct carboxylation, may yield only 33%, highlighting the need for reaction condition optimization. Key steps include purification via chromatography and structural confirmation via and .

Q. How can structural confirmation of this pyrazole derivative be achieved using spectroscopic techniques?

Methodological Answer:

- NMR : identifies methyl and trifluoromethyl groups (e.g., singlet at δ ~2.5 ppm for methyl; for CF).

- IR : Stretching vibrations for nitrile (C≡N, ~2200–2250 cm) and C-F bonds (1000–1300 cm) confirm functional groups .

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths/angles and crystallographic packing .

Q. What are the recommended storage and handling protocols for this compound?

Methodological Answer: Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent degradation. Use gloveboxes for moisture-sensitive reactions. Toxicity assessments (e.g., LD via OECD guidelines) are critical due to its H301 (acute toxicity) and H318 (eye damage) classifications .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of derivatives?

Methodological Answer: Discrepancies in tautomeric forms or regiochemistry (e.g., pyrazole ring substitution patterns) can be resolved via SHELXL refinement. For example, anisotropic displacement parameters and R-factor analysis distinguish between isomeric structures. Case studies show that hydrogen bonding networks (e.g., C–H···N interactions) stabilize specific conformations .

Q. What experimental strategies optimize reaction conditions for synthesizing trifluoromethylpyrazole derivatives?

Methodological Answer:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyrazole C-3 position.

- Catalysis : Pd-catalyzed cross-coupling improves regioselectivity in trifluoromethylation .

- Byproduct analysis : LC-MS monitors intermediates (e.g., dehydrohalogenation products) to adjust stoichiometry .

Q. How do structural modifications influence bioactivity in agrochemical applications?

Methodological Answer: Replacing the nitrile group with sulfinyl/sulfonyl moieties (e.g., via trifluoromethanesulfenyl chloride) enhances insecticidal activity by altering binding to GABA receptors. SAR studies show that electron-withdrawing groups at C-3 improve stability against metabolic degradation .

Q. How should researchers address discrepancies in synthetic yields across literature reports?

Methodological Answer:

- Replicate conditions : Compare catalyst loadings, solvent purity, and reaction times.

- Byproduct characterization : Use GC-MS or HPLC to identify side products (e.g., dimerization or hydrolysis derivatives).

- Computational modeling : DFT calculations predict thermodynamic favorability of pathways, guiding experimental adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.